molecular formula C16H24N2O3 B2740505 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol CAS No. 2174000-36-1

6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol

Cat. No. B2740505
CAS RN: 2174000-36-1
M. Wt: 292.379
InChI Key: JWHJZSQMYWCVBL-UHFFFAOYSA-N
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Description

6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine. GBR 12909 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of novel compounds related to the structure of 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol have been extensively studied. For instance, the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shows potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in cancer models, were investigated. This research demonstrated significant oral bioavailability and distribution into liver, kidneys, and lungs, highlighting the compound's potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of compounds structurally related to 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol have also been a focus of research. A series of derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have contributed to the identification of compounds with potential therapeutic applications due to their interesting antimicrobial properties (Ghorab et al., 2017).

Cytotoxic Activity

Research on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif with 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol, has shown potent cytotoxic effects against various cancer cell lines. This work emphasizes the potential of these compounds in cancer therapy, demonstrating strong in vitro and in vivo antitumor activities (Deady et al., 2003).

Herbicidal Activity

The exploration of N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to the discussed chemical structure, has revealed its herbicidal activity on annual and perennial grasses. This discovery highlights the potential agricultural utility of such compounds in forage legumes, certain turf grasses, and cultivated crops, opening new avenues for the development of herbicides (Viste et al., 1970).

Mechanism of Action

Target of Action

The primary targets of the compound “6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol” are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperidine derivatives

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target proteins, affecting their function.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological processes, including signal transduction, protein synthesis, and cell cycle regulation . The specific effects of this compound on these or other pathways would depend on its precise targets and mode of action.

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and can distribute throughout the body due to their lipophilic nature . The compound may be metabolized by liver enzymes and excreted in the urine or feces. These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, leading to changes in cell behavior or viability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s effects may vary between different cell types or tissues, depending on the expression and accessibility of its targets.

properties

IUPAC Name

6-[[(1,2-dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-6-13(4-5-17(11)2)18(3)9-12-7-15-16(8-14(12)19)21-10-20-15/h7-8,11,13,19H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHJZSQMYWCVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)N(C)CC2=CC3=C(C=C2O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(1,2-Dimethylpiperidin-4-yl)(methyl)amino]methyl}-1,3-dioxaindan-5-ol

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